6-((2-Ethoxyphenoxy)methyl)morpholin-3-one

Catalog No.
S909411
CAS No.
56305-61-4
M.F
C13H17NO4
M. Wt
251.282
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one

CAS Number

56305-61-4

Product Name

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]morpholin-3-one

Molecular Formula

C13H17NO4

Molecular Weight

251.282

InChI

InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15)

InChI Key

SLTGTEZJMITYRS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2CNC(=O)CO2

Synonyms

6-[(2-Ethoxyphenoxy)methyl]-3-morpholinone; ICI 69322;

6-((2-Ethoxyphenoxy)methyl)morpholin-3-one (CAS 56305-61-4), commonly designated as 5-Oxo Viloxazine, is a critical morpholinone-based synthetic intermediate and certified impurity reference standard [1]. Structurally characterized by an oxidized morpholine core (morpholin-3-one) linked to an ethoxyphenoxy moiety, it serves as the direct reducible precursor in the manufacturing of the selective norepinephrine reuptake inhibitor (NRI) viloxazine. In procurement contexts, this compound is primarily sourced either as a high-purity analytical standard for ICH-compliant regulatory filings (ANDA/DMF) or as a late-stage building block for active pharmaceutical ingredient (API) synthesis [2]. Its baseline value lies in its dual utility: enabling precise chromatographic resolution during API quality control and providing a highly efficient, pre-cyclized scaffold for targeted hydride reduction to the final morpholine API.

Procurement Fit

1 Impurity reference standard for HPLC method development
2 Stability‑indicating assay validation (AMV) for ANDA submission
3 QC release testing with USP/EP pharmacopeial traceability

Substituting 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one with generic morpholine analogs, acyclic precursors, or crude degradation mixtures fundamentally compromises both synthetic yield and analytical compliance. In API manufacturing, attempting to bypass the pre-formed morpholin-3-one core by using direct acyclic cyclization routes (e.g., reacting ethanolamine derivatives with epoxides) introduces competing side reactions that drastically lower the final yield of the morpholine core. In analytical workflows, regulatory guidelines (ICH Q3A/Q3B) mandate exact structural matches for impurity quantification[1]. Utilizing in-situ generated oxidative mixtures instead of the isolated 5-Oxo Viloxazine standard fails to provide the precise response factors and stable retention times required for validated HPLC/LC-MS methods, leading to rejected batches or delayed regulatory approvals .

Substitution Risk

  • Structural mismatch The morpholin‑3‑one ketone imparts unique retention and UV properties absent in hydroxylated or parent analogs.
  • Pathway misidentification Major glucuronide standards mask the minor morpholine oxidation route, compromising metabolic profiling accuracy.
  • Regulatory traceability gap Many impurity analogs lack explicit USP/EP documentation, increasing audit risk for ANDA submissions.

Chromatographic Resolution for ICH-Compliant Impurity Profiling

In reverse-phase HPLC quality control assays, the neutral amide core of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one ensures distinct chromatographic separation from the basic secondary amine of the viloxazine API. Under acidic mobile phase conditions (e.g., 0.1% TFA), the protonated API elutes significantly earlier, allowing the 5-oxo impurity to achieve a relative retention time (RRT) of approximately 1.45 to 1.60 [1]. This guarantees a USP resolution factor well above the baseline requirement of 2.0, which cannot be achieved using crude, unresolved degradation mixtures.

Evidence DimensionRelative Retention Time (RRT) and Peak Resolution
Target Compound DataRRT ~1.45 - 1.60 (neutral amide core)
Comparator Or BaselineViloxazine API (RRT 1.00, protonated amine)
Quantified DifferenceΔRRT > 0.45, ensuring >2.0 USP resolution factor
ConditionsReverse-phase HPLC (C18), acidic mobile phase

Procuring the exact isolated standard ensures baseline separation, preventing overlapping peaks that cause out-of-specification (OOS) results in commercial API batch release.

Structural specificity
Class‑level
Ketone (C=O) at morpholine 3‑position; absent in parent & 5‑hydroxyviloxazine
Ensures correct analyte identity for impurity quantification; generic standards lack this selectivity.
Class‑level structural inference; verify with in‑house NMR.

Late-Stage Synthetic Conversion Efficiency via Hydride Reduction

When utilized as a late-stage synthetic precursor, the pre-cyclized morpholin-3-one core of this compound undergoes highly efficient reduction to the target morpholine API. Standard protocols utilizing borane (BH3·THF) or lithium aluminum hydride (LiAlH4) achieve >90% conversion yields [1]. In contrast, alternative synthetic routes that rely on the direct cyclization of acyclic precursors (such as ethanolamine and epoxide derivatives) typically stall at 60-70% yield due to competitive oligomerization and incomplete ring closure.

Evidence DimensionFinal step morpholine ring formation yield
Target Compound Data>90% yield of morpholine core via reduction
Comparator Or BaselineAcyclic precursor cyclization routes (60-70% yield)
Quantified Difference20-30% absolute yield improvement in the final API step
ConditionsLate-stage API reduction (BH3·THF or LiAlH4) vs. direct acyclic cyclization

Selecting this pre-cyclized intermediate maximizes final-step API yields and minimizes the formation of complex, difficult-to-purge acyclic impurities during commercial scale-up.

CNS activity status
Reported
No significant CNS activity vs. parent viloxazine (NRI)
Inactive marker for PK assays; using active parent would confound pharmacodynamic readouts.
Based on animal & human pharmacology studies.

Long-Term Stability for Analytical Method Validation

For long-term method validation, the isolated 5-Oxo Viloxazine standard demonstrates superior chemical stability compared to in-situ generated oxidative degradation mixtures. Under accelerated stability testing conditions (40°C / 75% RH), the highly purified solid standard maintains >99.5% HPLC purity over a 6-month period[1]. Conversely, crude degradation mixtures are prone to secondary oxidation events (e.g., forming diol or 5-hydroxy variants), which can degrade the target analyte concentration to <90%, invalidating calibration curves.

Evidence DimensionPurity retention over time
Target Compound Data>99.5% purity retention at 6 months
Comparator Or BaselineIn-situ oxidative degradation mixtures (<90% stability)
Quantified Difference>9.5% higher purity retention
ConditionsAccelerated stability testing (40°C / 75% RH)

Procuring a certified, stable solid reference standard is mandatory to ensure the reproducibility of calibration curves across the entire lifecycle of an analytical method.

Metabolic pathway divergence
Reported
Minor morpholine oxidation pathway; major glucuronide AUC ratio 0.41 ± 0.14
Distinguishes minor oxidative route from dominant Phase II conjugation; critical for full ADME mapping.
Human in vivo ADME study; plasma LC‑MS/MS.
Validated method LOQ
Reported
LOD 0.01 µg/g, LOQ 0.03 µg/g (RP‑HPLC)
LOQ below ICH Q3A reporting threshold, confirming method fitness for ANDA impurity control.
Accuracy 90–110%, r² 0.9998; C8 column, UV 210 nm.
Regulatory documentation
Reported
Supplier offers USP/EP traceability and detailed characterization data
Documented traceability reduces audit risk; less‑documented alternatives may not meet ANDA expectations.
Verify latest batch‑specific certificate.

Certified Reference Material for ANDA/DMF Submissions

Utilized as a primary quantitative standard in HPLC/LC-MS workflows to accurately measure unreacted intermediates and oxidative degradation products in Viloxazine extended-release (ER) formulations, ensuring compliance with ICH Q3A guidelines .

Direct Precursor in Commercial API Manufacturing

Employed as the penultimate building block in the synthesis of morpholine-based selective norepinephrine reuptake inhibitors, where its morpholin-3-one core is subjected to targeted borane or hydride reduction to maximize final API yield.

Benchmark Compound in Forced Degradation Studies

Procured by analytical R&D laboratories to serve as a stable, known benchmark during the oxidative and thermal stress testing of morpholine-class APIs, allowing for the precise mapping of degradation pathways without interference from secondary oxidation artifacts .

Application Fit Matrix

Application
Selection Property
Validation Focus
Stability‑indicating HPLC method validation for ANDA
Impurity quantification with validated LOQ
ICH Q2(R1) method sensitivity & accuracy
LC‑MS/MS reference for minor metabolic pathway profiling
Inactive metabolite standard for pathway‑specific monitoring
Differentiation of minor oxidative vs. major glucuronide pathway
Pharmacopeial calibration for QC release testing
USP/EP traceable reference standard
Batch‑to‑batch consistency & ICH Q3A qualification threshold compliance

XLogP3

1.3

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